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Compound of Interest

Compound Name: ONO-RS-347

Cat. No.: B164810

A Comparative Guide for Researchers

Initial searches for "ONO-RS-347" did not yield substantial data regarding its activity in cancer
models. Available information primarily points to its role as a leukotriene C4 and D4 antagonist
with potential applications in hypersensitivity diseases rather than oncology. However, a
significant body of research exists for another ONO Pharmaceutical compound, ONO-7475
(Tamnorzatinib), a potent and selective AXL/Mer tyrosine kinase inhibitor. This guide will
therefore focus on the cross-validation of ONO-7475's activity in various cancer models,
providing a comparative analysis of its performance and the supporting experimental data.

ONO-7475 has demonstrated significant anti-tumor activity, both as a monotherapy and in
combination with other targeted agents, in preclinical models of non-small cell lung cancer
(NSCLC) and acute myeloid leukemia (AML). This guide will objectively present the available
data to aid researchers, scientists, and drug development professionals in evaluating its
therapeutic potential.

Data Presentation
In Vitro Activity of ONO-7475
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Target Assay Type IC50 (nM) Reference
AXL Cell-free 0.7 [1112]
Mer Cell-free 1.0 [1][2]
FLT3 Cell-free 147 [1]
Recombinant Human )
Off-chip MSA 0.414 [3]
AXL
Recombinant Human
ACD cell-based 0.7 [3]

AXL

In Vivo Efficacy of ONO-7475 in Xenograft Models

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://www.selleckchem.com/products/ono-7475.html
https://www.medchemexpress.com/tamnorzatinib.html
https://www.selleckchem.com/products/ono-7475.html
https://www.medchemexpress.com/tamnorzatinib.html
https://www.selleckchem.com/products/ono-7475.html
https://www.cancer-research-network.com/2020/05/09/ono-7475-is-a-selective-and-orally-active-axl-mer-inhibitor/
https://www.cancer-research-network.com/2020/05/09/ono-7475-is-a-selective-and-orally-active-axl-mer-inhibitor/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check

Availability & Pricing

Cancer Xenograft . Key
Treatment Dosing T Reference
Model Type Findings
Combination
ONO-7475:
markedly
10 mg/kg
regressed
. (oral gavage,
Cell Line- ) tumors and
] ONO-7475 + daily);
NSCLC Derived (PC- ) o ) o delayed [415]
Osimertinib Osimertinib: 5
9KGR) regrowth
mg/kg (oral
compared to
gavage, _
) either agent
daily)
alone.[4][5]
ONO-7475:
10 mg/k
S Combination
] (oral gavage,
Cell Line- ) therapy
] ONO-7475 + daily);
NSCLC Derived (PC- ) o ) o delayed [4]
Osimertinib Osimertinib: 5
9) tumor
mg/kg (oral
regrowth.[4]
gavage,
daily)
Prolonged
mouse
Cell Line- 6 mg/kg, 20 survival and
AML Derived ONO-7475 mg/kg (oral suppressed [1]
(MOLM13) gavage) AML cell
infiltration in
the liver.[1]
AML Cell Line- ONO-7475 + ONO-7475: Combination [6]
Derived Venetoclax 10 mg/kg significantly
(MOLM13) (oral gavage, extended
5 days/week);  survival

Venetoclax:
100 mg/kg
(oral gavage,

5 days/week)

compared to
monotherapy
(Median
survival:
Combo >30
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days vs.
ONO-7475
alone 23
days,
Venetoclax
alone 18
days, Vehicle
16 days).[6]

Combination
ONO-7475: was more
10 mg/kg potent in
) (oral gavage, reducing
Patient- .
) ONO-7475 + 5 days/week); leukemic
AML Derived [6]
Venetoclax Venetoclax: burden and
(PDX) ]
100 mg/kg prolonging

(oral gavage,

5 days/week)

survival than

monotherapy.

[6]

Experimental Protocols
In Vitro Cell Viability and Apoptosis Assays

Cell Lines:

e NSCLC: PC-9, HCC4011 (high AXL expression), HCC827 (low AXL expression), PC-9KGR,
H1975, HCC4006, H3255.[3]

o AML: MOLM13, MV4;11 (FLT3-ITD), OCI-AML3 (FLT3-WT).[1]
Methodology:

¢ Cells were incubated with varying concentrations of ONO-7475, either alone or in
combination with other inhibitors (e.g., osimertinib, dacomitinib, venetoclax), for specified
durations (e.g., 48 or 72 hours).[1][4]

o Cell viability was assessed using standard methods such as MTT assays.[4]
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o Apoptosis was measured by flow cytometry to quantify the percentage of apoptotic cells.[1]

e For long-term studies, cells were treated continuously for up to 15 days, with the drug
replenished every 72 hours, followed by crystal violet staining to assess cell viability.[7]

Western Blot Analysis

Obijective: To determine the effect of ONO-7475 on key signaling proteins.
Methodology:

e NSCLC or AML cells were treated with ONO-7475, with or without a combination agent, for a
specified time (e.g., 4 or 48 hours).[2]

o Cells were lysed, and protein extracts were subjected to SDS-PAGE.[4]

o Proteins were transferred to a membrane and probed with primary antibodies against
phosphorylated and total AXL, AKT, p70S6K, and cleaved PARP.[2][3][4]

o Protein bands were visualized using appropriate secondary antibodies and a detection
system.[4]

In Vivo Xenograft Studies

Animal Models:
e Immunocompromised mice (e.g., NSG mice) were used for tumor cell engraftment.[1][6]
Methodology:

e Cell Line-Derived Xenografts (CDX): Human cancer cell lines (e.g., PC-9KGR for NSCLC,
MOLM13 for AML) were subcutaneously or intravenously injected into mice.[4][6]

o Patient-Derived Xenografts (PDX): Primary tumor cells from AML patients were implanted
into mice.[6]

¢ Once tumors were established, mice were randomized into treatment groups: vehicle control,
ONO-7475 monotherapy, combination agent monotherapy, and ONO-7475 in combination

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.selleckchem.com/products/ono-7475.html
https://scispace.com/pdf/ono-7475-a-novel-axl-inhibitor-suppresses-the-adaptive-o7jczptyid.pdf
https://www.medchemexpress.com/tamnorzatinib.html
https://aacrjournals.org/clincancerres/article/26/9/2244/83138/ONO-7475-a-Novel-AXL-Inhibitor-Suppresses-the
https://www.medchemexpress.com/tamnorzatinib.html
https://www.cancer-research-network.com/2020/05/09/ono-7475-is-a-selective-and-orally-active-axl-mer-inhibitor/
https://aacrjournals.org/clincancerres/article/26/9/2244/83138/ONO-7475-a-Novel-AXL-Inhibitor-Suppresses-the
https://aacrjournals.org/clincancerres/article/26/9/2244/83138/ONO-7475-a-Novel-AXL-Inhibitor-Suppresses-the
https://www.selleckchem.com/products/ono-7475.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9152975/
https://aacrjournals.org/clincancerres/article/26/9/2244/83138/ONO-7475-a-Novel-AXL-Inhibitor-Suppresses-the
https://pmc.ncbi.nlm.nih.gov/articles/PMC9152975/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9152975/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

with another agent.[4][6]

e Drugs were administered via oral gavage at specified doses and schedules.[4][6]
e Tumor volume was measured regularly, and animal survival was monitored.[4][6]

e For AML models, leukemia burden was also assessed by IVIS imaging (for luciferase-
expressing cells) or flow cytometry for human CD45+ cells.[6]
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Caption: ONO-7475 inhibits AXL/Mer signaling, leading to reduced cell survival and increased
apoptosis.
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Caption: Workflow for assessing ONO-7475 efficacy in an NSCLC xenograft model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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